N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide is a synthetic small molecule featuring a benzamide core substituted with a morpholine ring and a 2,3-dihydroimidazo[2,1-b]thiazole moiety. The 2,3-dihydroimidazo[2,1-b]thiazole system is a bicyclic heteroaromatic scaffold with partial saturation, which may enhance metabolic stability compared to fully aromatic analogs. The morpholine substituent likely contributes to improved solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-21(16-5-7-17(8-6-16)25-9-12-28-13-10-25)23-19-4-2-1-3-18(19)20-15-26-11-14-29-22(26)24-20/h1-8,15H,9-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZVZNHXZDBORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized by reacting 2-aminothiazoles with α-halocarbonyl compounds . The resulting intermediate is then coupled with a phenyl group through a series of substitution reactions. Finally, the morpholinobenzamide moiety is introduced via amide bond formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and phenyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, thereby altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several pharmacologically active molecules, particularly those containing fused imidazo-thiazole systems or benzamide backbones. Key comparisons include:
SRT1720 (N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide)
- Structural Differences : SRT1720 features a fully aromatic imidazo[2,1-b]thiazole ring and a piperazine-methyl substituent, whereas the target compound has a 2,3-dihydroimidazo[2,1-b]thiazole (saturated ring) and a morpholine group.
- The morpholine group could enhance solubility compared to SRT1720’s piperazine moiety, which is often protonated at physiological pH .
Anti-Cancer Imidazo-Thiazole Derivatives ()
A study comparing heteroaromatic substituents in isoquinoline derivatives highlighted the importance of the imidazo[2,1-b]thiazol-6-yl group. Key findings:
- Activity Trends: Imidazo[2,1-b]thiazol-6-yl-substituted compounds demonstrated superior anti-cancer activity (e.g., lower IC50 values in cell lines) compared to quinoxalin-2-yl or thiazol-4-yl analogs. This suggests that the fused imidazo-thiazole system enhances target binding or cellular penetration.
- Target Compound’s Edge : The 2,3-dihydro modification in the target compound may further optimize bioavailability or reduce off-target interactions observed in fully aromatic systems .
Triazole-Thione Derivatives ()
While structurally distinct, these compounds illustrate the role of tautomerism and substituent effects:
- Electron-Withdrawing Groups : The morpholine substituent in the target compound, being electron-rich, contrasts with sulfonyl or halogenated groups in triazole derivatives, which may influence solubility and target affinity .
Data Table: Key Comparisons
Physicochemical and Pharmacokinetic Considerations
- Solubility: The morpholine group in the target compound likely enhances water solubility compared to SRT1720’s quinoxaline and piperazine groups, which may aggregate in aqueous media.
- Metabolic Stability : Saturation in the imidazo-thiazole ring could reduce cytochrome P450-mediated oxidation, a common metabolic pathway for aromatic heterocycles .
- Binding Affinity : The planar benzamide core and rigid dihydroimidazo-thiazole system may favor interactions with kinase or epigenetic targets, similar to SRT1720’s SIRT1 inhibition .
Biological Activity
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C19H20N4OS
- Molecular Weight : 352.45 g/mol
The biological activity of this compound is largely attributed to its structural features, which include the imidazo[2,1-b]thiazole and morpholine moieties. These structures are known to interact with various biological targets:
- Anticancer Activity : Compounds with imidazo[2,1-b]thiazole scaffolds have shown significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
- Antimicrobial Properties : The presence of thiazole derivatives is associated with antimicrobial activity against a range of pathogens. Research indicates that these compounds can disrupt bacterial cell wall synthesis and inhibit DNA replication .
- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilicity.
- Distribution : It likely distributes well in tissues, influenced by its molecular weight and structural properties.
- Metabolism : Metabolic pathways may involve cytochrome P450 enzymes, leading to various metabolites that could retain or alter biological activity.
- Excretion : Renal excretion is anticipated given the molecular structure; however, specific studies are needed to confirm these pathways.
Biological Activity Data
Case Studies
-
Anticancer Study :
A study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study suggested that the compound induces apoptosis through caspase activation and downregulation of Bcl-2 proteins. -
Antimicrobial Evaluation :
In a separate investigation focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating promising antibacterial activity that warrants further exploration in vivo . -
Inflammation Model :
An animal model assessing inflammatory response showed that treatment with the compound resulted in a significant decrease in edema and inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory disorders .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms regioselectivity of the imidazothiazole ring and amide bond formation. Aromatic protons in the 6.8–8.2 ppm range and morpholine protons at 3.5–3.7 ppm are diagnostic .
- MS : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) with <2 ppm error.
- HPLC : Reverse-phase methods (ACN/water + 0.1% TFA) assess purity (>98%) and stability under physiological conditions .
How can researchers design assays to elucidate the compound’s mechanism of action against cancer targets?
Q. Advanced
- Kinase profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition (IC₅₀) of targets like PI3K or mTOR. Compare with structural analogs to establish selectivity .
- Cellular assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer lines (e.g., MCF-7, HepG2). Dose-response curves (0.1–50 µM) over 72 hours reveal potency .
- Target validation : CRISPR-Cas9 knockout of suspected targets (e.g., AKT1) followed by rescue experiments confirms specificity .
What methodologies resolve discrepancies in reported biological activity data across studies?
Q. Advanced
- Meta-analysis : Pool IC₅₀ values from independent studies (e.g., PubChem, ChEMBL) and apply statistical weighting for cell-type variability and assay conditions (e.g., serum concentration) .
- Structural reanalysis : Re-examine crystallographic data (e.g., CCDC entries) to identify conformational flexibility or solvent interactions that may alter binding .
- Orthogonal assays : Validate conflicting results using SPR (binding affinity) and thermal shift assays (target engagement) .
How do computational modeling and X-ray crystallography complement structural analysis?
Q. Advanced
- X-ray crystallography : SHELX programs refine high-resolution (<2.0 Å) structures to map hydrogen bonds (e.g., morpholine oxygen to kinase hinge region) .
- Docking/MD simulations : AutoDock Vina or Schrödinger Suite predicts binding modes, while 100-ns MD simulations assess stability of ligand-target complexes. Compare with crystallographic data to validate poses .
What strategies improve the compound’s metabolic stability without compromising potency?
Q. Advanced
- Prodrug design : Introduce ester or phosphate groups at the morpholine ring to enhance solubility and reduce first-pass metabolism.
- Isotope labeling : ¹⁴C-labeled compound tracks metabolic pathways in hepatocyte models .
- SAR-guided modifications : Replace metabolically labile groups (e.g., morpholine with thiomorpholine) and test in microsomal stability assays .
How can researchers leverage structure-activity relationship (SAR) studies to optimize this compound?
Q. Advanced
- Substituent screening : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the phenyl ring. Test in kinase assays to correlate electronic effects with IC₅₀ .
- Fragment-based design : Replace the benzo[b]thiophene moiety with bioisosteres (e.g., indole) and assess potency via Free-Wilson analysis .
What are the best practices for validating off-target effects in preclinical studies?
Q. Advanced
- Proteome-wide profiling : Use affinity pulldown with biotinylated probes and LC-MS/MS to identify unintended protein interactions .
- Toxicity screens : Zebrafish embryo models (72 hpf) evaluate cardiovascular and developmental toxicity at 1–10 µM .
Which oxidative/reductive reactions are feasible for derivatizing the imidazothiazole core?
Q. Basic
- Oxidation : Treat with mCPBA to form sulfoxide derivatives, monitored by TLC.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring, altering planarity and binding affinity .
How do structural analogs compare in terms of pharmacokinetic and pharmacodynamic profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
